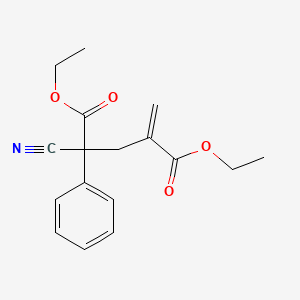
Diethyl 2-cyano-4-methylidene-2-phenylpentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-cyano-4-methylidene-2-phenylpentanedioate is an organic compound with a complex structure that includes cyano, phenyl, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-cyano-4-methylidene-2-phenylpentanedioate typically involves the reaction of diethyl malonate with a suitable cyano and phenyl-containing reagent under controlled conditions. One common method involves the use of a base-catalyzed condensation reaction, where diethyl malonate reacts with cyanoacetic acid derivatives in the presence of a base such as sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-cyano-4-methylidene-2-phenylpentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Diethyl 2-cyano-4-methylidene-2-phenylpentanedioate has several applications in scientific research:
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 2-cyano-4-methylidene-2-phenylpentanedioate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis or transesterification. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-cyanoethyl-2-phenylmalonate: Similar structure but with different substituents.
Diethyl 2,4-dicyano-3-(2,3-dimethoxyphenyl)pentanedioate: Contains additional cyano and methoxy groups.
Uniqueness
Diethyl 2-cyano-4-methylidene-2-phenylpentanedioate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.
Properties
CAS No. |
878162-62-0 |
|---|---|
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
diethyl 2-cyano-4-methylidene-2-phenylpentanedioate |
InChI |
InChI=1S/C17H19NO4/c1-4-21-15(19)13(3)11-17(12-18,16(20)22-5-2)14-9-7-6-8-10-14/h6-10H,3-5,11H2,1-2H3 |
InChI Key |
BRVHWTNXOVRDHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)CC(C#N)(C1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


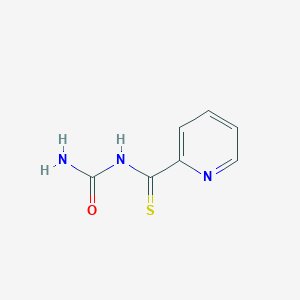
![N-[Ethoxy(phenyl)phosphoryl]-L-cysteine](/img/structure/B12603425.png)

dimethylsilane](/img/structure/B12603430.png)
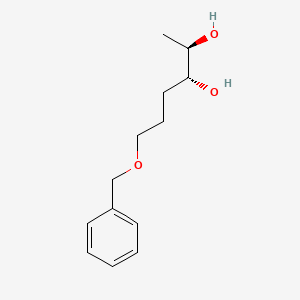
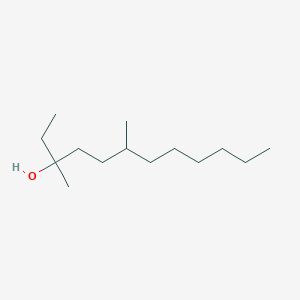
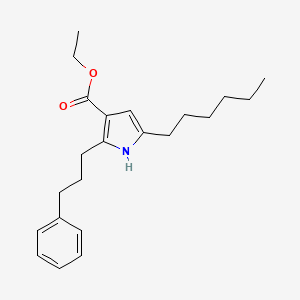
![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide](/img/structure/B12603457.png)
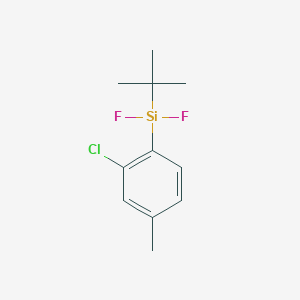
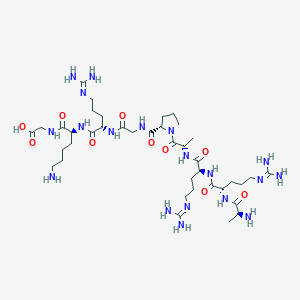
![2-Methyl-3-[(naphthalen-2-yl)amino]propanoic acid](/img/structure/B12603490.png)
![9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12603509.png)

![Ethyl 2-[1-(benzyloxy)-1-oxopropan-2-YL]-1,3-thiazole-5-carboxylate](/img/structure/B12603513.png)
